molecular formula C6H3ClF3NO B3227336 4-Chloro-6-(trifluoromethyl)pyridin-3-ol CAS No. 1260890-17-2

4-Chloro-6-(trifluoromethyl)pyridin-3-ol

Cat. No.: B3227336
CAS No.: 1260890-17-2
M. Wt: 197.54 g/mol
InChI Key: RGVNTWCLBBJKGC-UHFFFAOYSA-N
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Description

4-Chloro-6-(trifluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H3ClF3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chloro and trifluoromethyl groups in the pyridine ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(trifluoromethyl)pyridin-3-ol typically involves the treatment of commercially available 3,5-dichloro-2,4,6-trifluoropyridine or 3-chloro-2,4,5,6-tetrafluoropyridine with sodium methoxide. This reaction yields the desired compound in good yield. The reaction is usually carried out in the presence of a palladium catalyst (10% Pd/C) and ammonium formate at 50°C for about 10 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, and the product is purified using standard techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(trifluoromethyl)pyridin-3-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Mechanism of Action

The mechanism of action of 4-Chloro-6-(trifluoromethyl)pyridin-3-ol depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of the trifluoromethyl group can enhance the compound’s ability to penetrate cell membranes and bind to target proteins. The chloro group can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-4-(trifluoromethyl)pyridin-3-amine
  • 3-(Trifluoromethyl)pyridine
  • Chloro-bis(trifluoromethyl)pyridine

Uniqueness

4-Chloro-6-(trifluoromethyl)pyridin-3-ol is unique due to the specific positioning of the chloro and trifluoromethyl groups on the pyridine ring. This arrangement imparts distinct chemical properties, such as increased electron-withdrawing effects and altered reactivity compared to other similar compounds .

Properties

IUPAC Name

4-chloro-6-(trifluoromethyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClF3NO/c7-3-1-5(6(8,9)10)11-2-4(3)12/h1-2,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGVNTWCLBBJKGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1C(F)(F)F)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695357
Record name 4-Chloro-6-(trifluoromethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260890-17-2
Record name 4-Chloro-6-(trifluoromethyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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